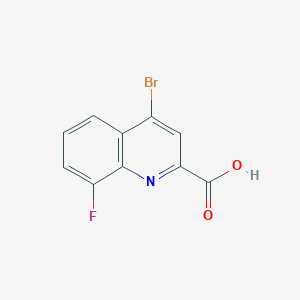

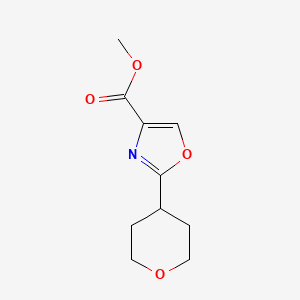

methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate (MOC) is an organic compound belonging to the oxazole family. It is a white crystalline solid with a molecular weight of 215.2 g/mol. MOC is a versatile molecule that has a wide range of applications in the scientific and pharmaceutical fields. It is used in the synthesis of drugs and in the development of new materials. It has been studied extensively in the past few decades due to its potential applications in drug design and development.

Aplicaciones Científicas De Investigación

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of drugs and in the development of new materials. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in organic reactions, as well as a starting material for the synthesis of other compounds.

Mecanismo De Acción

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate is an organic compound that can react with other molecules to form new compounds. The reaction occurs through a process called nucleophilic addition, in which the nucleophile (methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate) adds to the electrophilic carbon of the other molecule. This reaction can be used to form a variety of different compounds, depending on the reactants used.

Biochemical and Physiological Effects

methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has been studied extensively for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of a variety of conditions, such as arthritis, asthma, and allergies. It has also been found to have potential anti-cancer properties, although further research is needed to confirm these effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. Additionally, it is a stable compound and does not degrade easily. However, it is also a highly reactive compound, and should be handled with care.

Direcciones Futuras

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of potential applications in the scientific and pharmaceutical fields. It could be used in the synthesis of new drugs and materials, as well as in the development of new catalysts for organic reactions. Additionally, it could be used in the development of new treatments for a variety of conditions, such as cancer and allergies. Furthermore, it could be used in the development of new diagnostic tools, as well as in the development of new therapeutic agents. Finally, it could be used in the development of new technologies, such as nanotechnology and biotechnology.

Métodos De Síntesis

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate can be synthesized through a variety of methods. The most common method is the reaction of methyl acetate with 2-chloro-3-methyl-1,3-oxazole-4-carboxylate in the presence of an acid catalyst. This reaction produces methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate as the main product, along with some byproducts. The reaction can be carried out in either aqueous or organic solvents. The yield of the reaction depends on the type of solvent used and the reaction conditions.

Propiedades

IUPAC Name |

methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-10(12)8-6-15-9(11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGXXUKUZPPCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)

![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)

![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)